

# A Cross-Species Comparative Analysis of the Prepro-Orexin Gene Sequence

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## Compound of Interest

Compound Name: **Orexin**

Cat. No.: **B13118510**

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This guide provides an objective comparison of the prepro-**orexin** gene sequence across various mammalian species. The **orexin** system, comprising **orexin-A** and **orexin-B** neuropeptides and their receptors, is a critical regulator of sleep, wakefulness, and feeding behavior.<sup>[1][2][3]</sup> Understanding the evolutionary conservation and divergence of the precursor protein, prepro-**orexin**, is crucial for translational research and the development of novel therapeutics targeting this system.

## Data Presentation: Quantitative Comparison of Prepro-Orexin Amino Acid Sequences

The amino acid sequences of prepro-**orexin** show a high degree of conservation across mammalian species, particularly the sequences of the mature **orexin-A** and **orexin-B** peptides. **Orexin-A** is remarkably conserved, with an identical amino acid sequence across all examined mammals.<sup>[1][2]</sup> **Orexin-B** exhibits minor variations.<sup>[1]</sup> The table below summarizes the percentage identity of the full-length prepro-**orexin** amino acid sequences between humans and other selected mammals.

Species	Human	Mouse	Rat	Dog	Pig
Human	100%	82.5%	81.7%	84.7%	83.2%
Mouse	82.5%	100%	90.8%	81.7%	80.9%
Rat	81.7%	90.8%	100%	80.9%	80.2%
Dog	84.7%	81.7%	80.9%	100%	86.3%
Pig	83.2%	80.9%	80.2%	86.3%	100%

## Experimental Protocols

### Key Experiment 1: Cross-Species Sequence Alignment of Prepro-Orexin

Objective: To identify conserved regions and variations in the prepro-**orexin** amino acid sequence across different species.

Methodology:

- Sequence Retrieval: The full-length amino acid sequences for prepro-**orexin** of *Homo sapiens* (human), *Mus musculus* (mouse), *Rattus norvegicus* (rat), *Canis lupus familiaris* (dog), and *Sus scrofa* (pig) were obtained from the National Center for Biotechnology Information (NCBI) and UniProt databases.
- Multiple Sequence Alignment: The retrieved sequences were aligned using the Clustal Omega multiple sequence alignment tool.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
  - Tool: Clustal Omega (available online at the European Bioinformatics Institute - EBI)
  - Input: FASTA formatted amino acid sequences of prepro-**orexin** from the selected species.
  - Parameters: Default settings were used for the alignment.
    - Output Format: ClustalW with character counts.
    - Dealign Input Sequences: No

- mBed-like Clustering Guide-tree: Yes
- mBed-like Clustering Iteration: Yes
- Analysis: The resulting alignment was visually inspected to identify conserved domains, particularly the signal peptide, **orexin**-A, and **orexin**-B regions, and to note any amino acid substitutions, insertions, or deletions between species.

## Key Experiment 2: Phylogenetic Analysis of the Prepro-Orexin Gene

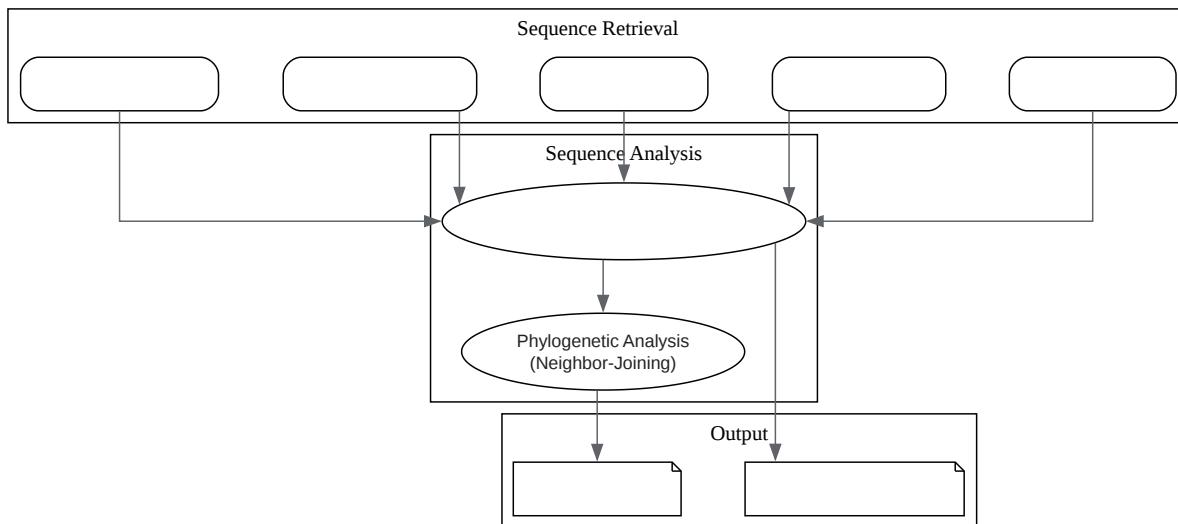
Objective: To infer the evolutionary relationships between the prepro-**orexin** genes of different species.

Methodology:

- Sequence Alignment: A multiple sequence alignment of the prepro-**orexin** amino acid sequences was generated as described in Key Experiment 1.
- Phylogenetic Tree Construction: A phylogenetic tree was constructed from the aligned sequences using the Neighbor-Joining method.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
  - Method: Neighbor-Joining (NJ)
  - Tool: MEGA (Molecular Evolutionary Genetics Analysis) software or similar phylogenetic analysis tool.
  - Input: The multiple sequence alignment file in a compatible format (e.g., PHYLIP).
  - Parameters:
    - Model: Jones-Taylor-Thornton (JTT) model of amino acid substitution.
    - Bootstrap Method: 1000 replications to assess the statistical support for the tree topology.
- Tree Visualization and Interpretation: The resulting phylogenetic tree was visualized to illustrate the evolutionary distances and branching patterns among the species based on

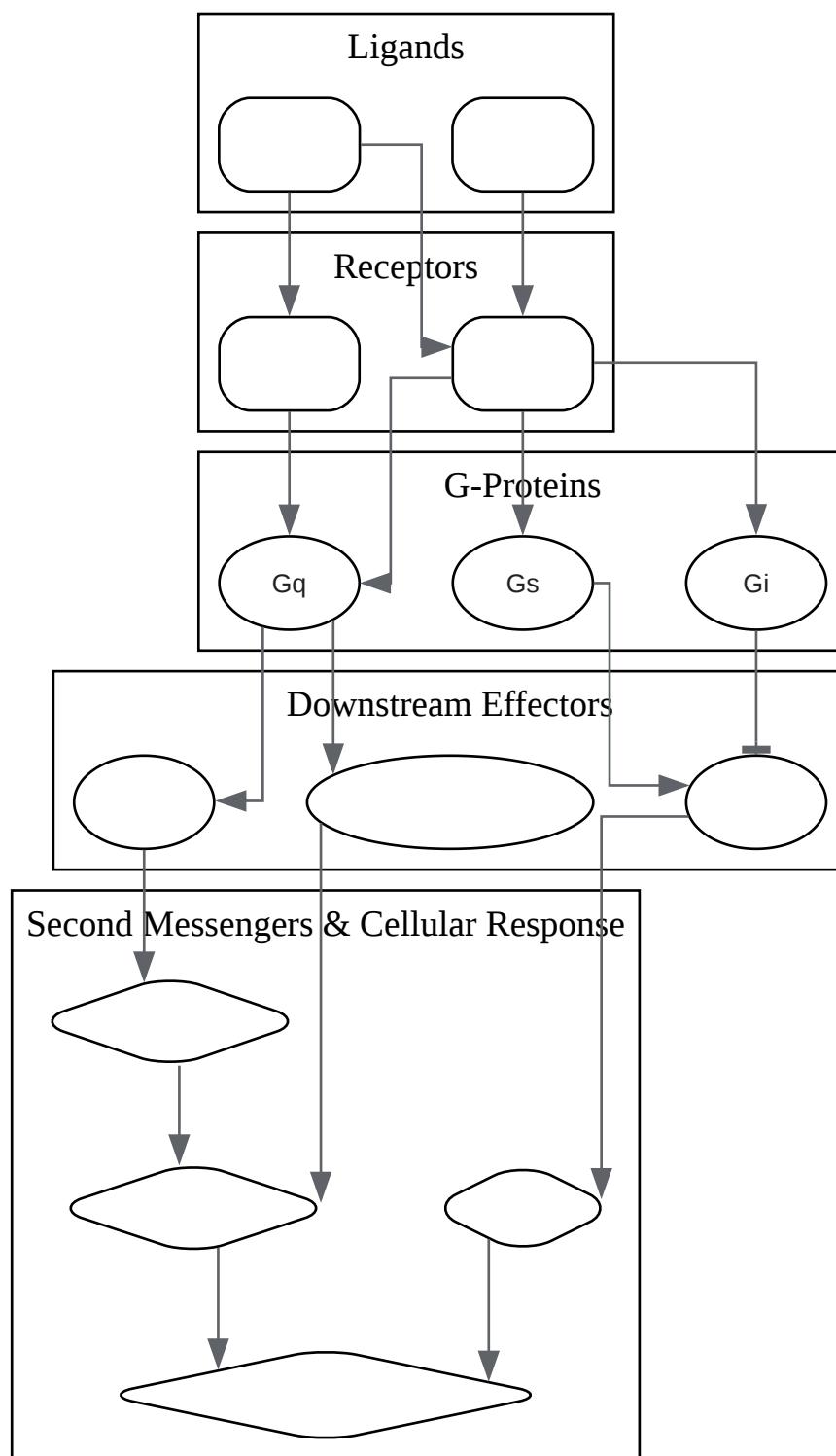
their prepro-orexin gene sequences.

## Mandatory Visualization



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Experimental workflow for cross-species comparison.



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**Orexin** signaling pathway.

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